molecular formula C21H20N2O5S B2801295 {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid CAS No. 1986331-33-2

{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid

Cat. No.: B2801295
CAS No.: 1986331-33-2
M. Wt: 412.46
InChI Key: OJZJSUOKLIHJTA-UHFFFAOYSA-N
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Description

{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with ethoxycarbonyl, methoxynaphthalenyl, and methyl groups, along with a sulfanylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxycarbonyl, methoxynaphthalenyl, and methyl groups. The final step involves the attachment of the sulfanylacetic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The methoxynaphthalenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of ethoxycarbonyl to alcohol.

    Substitution: Introduction of substituents on the naphthalenyl ring.

Scientific Research Applications

{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}propionic acid
  • {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}butyric acid

Uniqueness

{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[5-ethoxycarbonyl-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-4-28-20(26)17-12(2)22-21(29-11-16(24)25)23-19(17)18-14-8-6-5-7-13(14)9-10-15(18)27-3/h5-10H,4,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZJSUOKLIHJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C2=C(C=CC3=CC=CC=C32)OC)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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